Acetyl-adhesin (1025-1044) amide

説明

Acetyl-adhesin (1025-1044) amide is a 20-peptide fragment derived from the cell surface adhesin of Streptococcus pyogenes. This compound functions as an antimicrobial peptide, specifically inhibiting the binding of adhesin to salivary receptors and preventing the recolonization of Streptococcus pyogenes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-adhesin (1025-1044) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

化学反応の分析

Types of Reactions

Acetyl-adhesin (1025-1044) amide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).

Major Products Formed

The primary product formed is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .

科学的研究の応用

Antimicrobial Activity

Acetyl-adhesin (1025-1044) amide acts as an antimicrobial peptide that specifically inhibits the binding of adhesins to salivary receptors, thereby preventing the colonization of Streptococcus pyogenes in the oral cavity and other tissues. This property is particularly relevant in developing treatments for infections caused by this bacterium.

Case Study: Inhibition of Bacterial Adhesion

- Objective: To assess the efficacy of this compound in preventing S. pyogenes adhesion.

- Methodology: In vitro assays were conducted using salivary glycoproteins and bacterial strains.

- Findings: The peptide significantly reduced bacterial adhesion by competing with natural adhesins for binding sites, showcasing its potential as a therapeutic agent against bacterial infections.

Potential Therapeutic Uses

Given its ability to inhibit bacterial adhesion, this compound may serve as a basis for developing new antimicrobial therapies. This is particularly important in an era where antibiotic resistance is becoming increasingly prevalent.

Therapeutic Development:

- Formulation: The peptide can be formulated into topical applications or oral rinses aimed at reducing oral pathogens.

- Clinical Implications: Potential use in treating pharyngitis or skin infections caused by S. pyogenes.

Research Applications

In research settings, this compound is utilized for studying microbial adhesion mechanisms and the development of novel antimicrobial strategies.

Research Focus Areas:

- Microbial Pathogenesis: Understanding how bacteria adhere to host tissues and how this process can be disrupted.

- Peptide Engineering: Modifying the peptide structure to enhance its efficacy or reduce potential side effects.

Cell Biology Applications

The compound is also applicable in cell biology for investigating cellular interactions and signaling pathways influenced by microbial adhesion.

Cell Culture Studies:

- Objective: To explore how this compound affects cell signaling in response to bacterial presence.

- Results: Observations indicated alterations in cytokine production when cells were exposed to the peptide, suggesting a role in modulating immune responses.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial Activity | Inhibits bacterial adhesion, preventing colonization | Reduces incidence of infections |

| Therapeutic Uses | Development of topical or oral formulations | New treatment avenues for bacterial infections |

| Research Applications | Studies on microbial adhesion mechanisms | Advances understanding of pathogenesis |

| Cell Biology Applications | Investigates effects on cellular interactions | Insights into immune modulation |

作用機序

Acetyl-adhesin (1025-1044) amide exerts its effects by specifically binding to salivary receptors, thereby inhibiting the binding of Streptococcus pyogenes adhesin. This prevents the bacteria from adhering to surfaces and forming biofilms, effectively reducing bacterial colonization .

類似化合物との比較

Similar Compounds

N-Acetyl-adhesin amide fragment 1025-1044: A similar peptide fragment with comparable antimicrobial properties.

Other antimicrobial peptides: Such as defensins and cathelicidins, which also inhibit bacterial adhesion and biofilm formation.

Uniqueness

Acetyl-adhesin (1025-1044) amide is unique in its specific inhibition of Streptococcus pyogenes adhesion to salivary receptors. This specificity makes it a valuable tool for studying bacterial adhesion mechanisms and developing targeted antimicrobial therapies .

生物活性

Acetyl-Adhesin (1025-1044) amide is a 20-amino acid peptide derived from the cell surface adhesin of Streptococcus pyogenes. This compound has garnered attention for its potential as an antimicrobial agent, particularly in inhibiting bacterial adhesion to host tissues. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

This compound functions primarily by inhibiting the binding of adhesins to salivary receptors, thereby preventing the colonization and re-colonization of Streptococcus pyogenes on mucosal surfaces. This mechanism is crucial for controlling infections caused by this pathogen, which can lead to severe diseases such as pharyngitis and rheumatic fever.

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Antimicrobial Properties : The peptide exhibits significant antimicrobial activity against a range of bacterial strains, particularly those associated with oral infections. It disrupts bacterial adhesion, leading to reduced biofilm formation.

- Inhibition of Adhesion : Research indicates that this compound effectively inhibits the interaction between bacterial adhesins and host salivary proteins. This property is essential for preventing infections in oral and systemic contexts.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the efficacy of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly reduced the adhesion of S. pyogenes to epithelial cells in culture. The results indicated a dose-dependent inhibition, with higher concentrations leading to greater reductions in bacterial adherence.

- Animal Models : In animal models, administration of this compound prior to exposure to S. pyogenes resulted in lower bacterial loads and a decrease in inflammation markers compared to control groups.

- Clinical Relevance : The peptide's ability to inhibit adhesion has implications for developing therapeutic agents aimed at preventing recurrent throat infections and other diseases linked to S. pyogenes.

Research Findings

Recent findings highlight the potential applications of this compound in both clinical and research settings:

- Oral Health : Given its antimicrobial properties, this peptide could serve as a preventive treatment for dental caries and periodontal diseases by targeting bacterial adhesion.

- Vaccine Development : The understanding of how this compound interacts with bacterial adhesins may inform vaccine strategies aimed at eliciting protective immune responses against S. pyogenes.

特性

IUPAC Name |

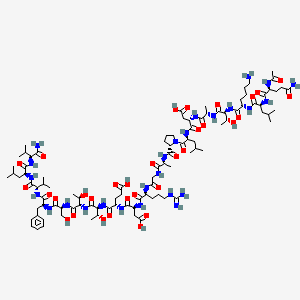

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H160N26O32/c1-44(2)36-60(112-82(141)58(107-54(16)128)29-31-68(99)129)85(144)109-57(26-20-21-33-98)83(142)120-75(51(13)125)93(152)106-50(12)80(139)111-63(40-71(133)134)87(146)116-65(38-46(5)6)96(155)123-35-23-28-67(123)91(150)105-49(11)79(138)104-42-69(130)108-56(27-22-34-103-97(101)102)81(140)114-64(41-72(135)136)86(145)110-59(30-32-70(131)132)84(143)121-77(53(15)127)95(154)122-76(52(14)126)94(153)117-66(43-124)90(149)113-62(39-55-24-18-17-19-25-55)89(148)119-74(48(9)10)92(151)115-61(37-45(3)4)88(147)118-73(47(7)8)78(100)137/h17-19,24-25,44-53,56-67,73-77,124-127H,20-23,26-43,98H2,1-16H3,(H2,99,129)(H2,100,137)(H,104,138)(H,105,150)(H,106,152)(H,107,128)(H,108,130)(H,109,144)(H,110,145)(H,111,139)(H,112,141)(H,113,149)(H,114,140)(H,115,151)(H,116,146)(H,117,153)(H,118,147)(H,119,148)(H,120,142)(H,121,143)(H,122,154)(H,131,132)(H,133,134)(H,135,136)(H4,101,102,103)/t49-,50-,51+,52+,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76-,77-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAVCXZIWKARNJ-FXDJZKMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H160N26O32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2202.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。